molecular formula C23H17NO7 B4650143 8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B4650143
M. Wt: 419.4 g/mol
InChI Key: PFFXAYYCVKJHAG-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitrophenyl group attached to a benzo[c]chromen-6-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzo[c]chromen-6-one core using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction where the nitrophenyl group is introduced using reagents like 3-nitrobenzyl bromide.

    Formation of the oxoethoxy linkage: This step involves the reaction of the intermediate compound with ethyl oxalyl chloride to form the oxoethoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3-nitrobenzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives:

    Similar Compounds: 8-hydroxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, 8-methoxy-4-methyl-3-[2-(4-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one.

    Uniqueness: The presence of the methoxy group and the specific positioning of the nitrophenyl group make it unique in terms of its chemical reactivity and biological activity.

Properties

IUPAC Name

8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO7/c1-13-21(30-12-20(25)14-4-3-5-15(10-14)24(27)28)9-8-18-17-7-6-16(29-2)11-19(17)23(26)31-22(13)18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXAYYCVKJHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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